N-(2,5-dimethylphenyl)-2-{[11-(hydroxymethyl)-14-methyl-5-(4-methylphenyl)-2-oxa-4,6,13-triazatricyclo[8.4.0.0^{3,8}]tetradeca-1(10),3(8),4,6,11,13-hexaen-7-yl]sulfanyl}butanamide
Description
N-(2,5-dimethylphenyl)-2-{[11-(hydroxymethyl)-14-methyl-5-(4-methylphenyl)-2-oxa-4,6,13-triazatricyclo[8.4.0.0^{3,8}]tetradeca-1(10),3(8),4,6,11,13-hexaen-7-yl]sulfanyl}butanamide is a structurally complex tricyclic derivative featuring a sulfanyl butanamide moiety. Its core structure comprises a 2-oxa-4,6,13-triazatricyclo[8.4.0.0³,⁸]tetradeca-1(10),3(8),4,6,11,13-hexaene system with hydroxymethyl and 4-methylphenyl substituents. The amide side chain includes a 2,5-dimethylphenyl group, which likely enhances lipophilicity and modulates receptor interactions.
Properties
Molecular Formula |
C31H32N4O3S |
|---|---|
Molecular Weight |
540.7 g/mol |
IUPAC Name |
N-(2,5-dimethylphenyl)-2-[[11-(hydroxymethyl)-14-methyl-5-(4-methylphenyl)-2-oxa-4,6,13-triazatricyclo[8.4.0.03,8]tetradeca-1(10),3(8),4,6,11,13-hexaen-7-yl]sulfanyl]butanamide |
InChI |
InChI=1S/C31H32N4O3S/c1-6-26(29(37)33-25-13-18(3)7-10-19(25)4)39-31-24-14-23-22(16-36)15-32-20(5)27(23)38-30(24)34-28(35-31)21-11-8-17(2)9-12-21/h7-13,15,26,36H,6,14,16H2,1-5H3,(H,33,37) |
InChI Key |
KIUNIXBNZOCLOS-UHFFFAOYSA-N |
Canonical SMILES |
CCC(C(=O)NC1=C(C=CC(=C1)C)C)SC2=NC(=NC3=C2CC4=C(O3)C(=NC=C4CO)C)C5=CC=C(C=C5)C |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2,5-dimethylphenyl)-2-{[11-(hydroxymethyl)-14-methyl-5-(4-methylphenyl)-2-oxa-4,6,13-triazatricyclo[8.4.0.0^{3,8}]tetradeca-1(10),3(8),4,6,11,13-hexaen-7-yl]sulfanyl}butanamide involves multiple steps, including the formation of the triazatricyclo framework and the introduction of various substituents. The reaction conditions typically involve the use of organic solvents, catalysts, and controlled temperatures to ensure the desired product is obtained with high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and minimize costs. This could include the use of continuous flow reactors, automated synthesis systems, and advanced purification techniques to ensure the compound meets the required specifications for its intended applications.
Chemical Reactions Analysis
Types of Reactions
N-(2,5-dimethylphenyl)-2-{[11-(hydroxymethyl)-14-methyl-5-(4-methylphenyl)-2-oxa-4,6,13-triazatricyclo[8.4.0.0^{3,8}]tetradeca-1(10),3(8),4,6,11,13-hexaen-7-yl]sulfanyl}butanamide can undergo various chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to form a carboxylic acid.
Reduction: The compound can be reduced to modify the triazatricyclo framework.
Substitution: Various substituents on the aromatic rings can be replaced with other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and nucleophiles (e.g., sodium methoxide). The reactions are typically carried out under controlled conditions, such as specific temperatures and pH levels, to ensure the desired products are obtained.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxymethyl group can yield a carboxylic acid, while substitution reactions can introduce new functional groups onto the aromatic rings.
Scientific Research Applications
N-(2,5-dimethylphenyl)-2-{[11-(hydroxymethyl)-14-methyl-5-(4-methylphenyl)-2-oxa-4,6,13-triazatricyclo[8.4.0.0^{3,8}]tetradeca-1(10),3(8),4,6,11,13-hexaen-7-yl]sulfanyl}butanamide has a wide range of scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with various biomolecules.
Medicine: Explored for its potential therapeutic effects and as a lead compound for drug development.
Industry: Utilized in the development of new materials and as a catalyst in various chemical processes.
Mechanism of Action
The mechanism of action of N-(2,5-dimethylphenyl)-2-{[11-(hydroxymethyl)-14-methyl-5-(4-methylphenyl)-2-oxa-4,6,13-triazatricyclo[8.4.0.0^{3,8}]tetradeca-1(10),3(8),4,6,11,13-hexaen-7-yl]sulfanyl}butanamide involves its interaction with specific molecular targets and pathways. The compound may bind to certain enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific context and application of the compound.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Analogues
The compound shares significant homology with 2-[[11-(hydroxymethyl)-5-(4-methoxyphenyl)-14-methyl-2-oxa-4,6,13-triazatricyclo[8.4.0.0³,⁸]tetradeca-1(10),3(8),4,6,11,13-hexaen-7-yl]sulfanyl]-N-(2-methylphenyl)acetamide (). Key differences include:
- Position 5 substituent: The target compound has a 4-methylphenyl group, whereas the analogue features a 4-methoxyphenyl.
- Amide side chain : The target compound’s N-(2,5-dimethylphenyl) group introduces steric bulk and hydrophobicity, which may enhance binding to hydrophobic enzyme pockets compared to the analogue’s N-(2-methylphenyl) group.
Bioactivity and Pharmacological Considerations
While direct bioactivity data are unavailable, structurally related compounds exhibit diverse pharmacological profiles:
- Antimicrobial Activity : Tricyclic systems with sulfanyl groups (e.g., triazole-thiones in ) show inhibition against Gram-positive bacteria, suggesting the target compound may share similar mechanisms .
- Anticancer Potential: Analogues with hydrophobic substituents (e.g., 4-methylphenyl) demonstrate enhanced cytotoxicity in tumor cell lines due to improved membrane penetration .
Stereochemical and Pharmacopeial Relevance
highlights the critical role of stereochemistry in butanamide derivatives. Although the target compound’s stereochemical configuration is unspecified, enantiomeric purity could significantly impact its pharmacokinetics. For example, (R)- vs. (S)-configurations in similar amides alter binding affinities by up to 10-fold .
Research Findings and Hypotheses
- Lipophilicity vs. Solubility : The 4-methylphenyl group likely increases LogP, favoring blood-brain barrier penetration but limiting solubility. Methoxy analogues may prioritize renal excretion.
- Synthetic Challenges : Tautomeric equilibria (e.g., thione-thiol) in the tricyclic core could complicate purification, as observed in triazole derivatives .
Biological Activity
N-(2,5-dimethylphenyl)-2-{[11-(hydroxymethyl)-14-methyl-5-(4-methylphenyl)-2-oxa-4,6,13-triazatricyclo[8.4.0.0^{3,8}]tetradeca-1(10),3(8),4,6,11,13-hexaen-7-yl]sulfanyl}butanamide is a complex organic compound with potential biological activities that merit detailed exploration. This article aims to provide a comprehensive overview of its biological activity, supported by research findings and data tables.
Chemical Structure and Properties
The compound features a unique triazatricyclo structure, which contributes to its potential biological activity. The presence of various functional groups such as hydroxymethyl and sulfanyl enhances its reactivity and interaction with biological systems.
Anticancer Properties
Recent studies have indicated that compounds similar to this compound exhibit significant anticancer properties. For instance:
- Inhibition of Tumor Growth : Compounds with similar structural motifs have been shown to inhibit the growth of murine Sarcoma 180 and L1210 cell lines in vitro . This suggests that the compound may possess similar inhibitory effects on tumor cells.
The mechanism through which these compounds exert their biological effects often involves the modulation of specific cellular pathways:
- Cell Cycle Arrest : Some derivatives induce cell cycle arrest at specific phases, preventing cancer cell proliferation.
- Apoptosis Induction : They may trigger apoptosis in cancer cells through mitochondrial pathways or by activating caspases.
Pharmacokinetics
Understanding the pharmacokinetic profile of this compound is crucial for evaluating its therapeutic potential:
| Parameter | Value |
|---|---|
| Solubility | High (due to polar groups) |
| Half-life | TBD (to be determined) |
| Bioavailability | TBD |
Case Study 1: In Vitro Efficacy
A study investigating the in vitro efficacy of related compounds found that certain analogs inhibited the growth of various cancer cell lines significantly. The IC50 values ranged from 0.5 µM to 10 µM depending on the specific structural modifications .
Case Study 2: Antiviral Activity
Another study highlighted the antiviral properties of structurally analogous compounds against herpes simplex virus type 1 (HSV-1). The compounds demonstrated strong inhibition of viral replication . This raises the possibility that this compound may also exhibit similar antiviral properties.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
